(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol
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Description
GCK127 is a C-glycosylphytoceramide consisting of 1-O-(alpha-D-galactopyranosyl)-N-nonacosanoylphytosphingosine with the anomeric oxygen replaced by a methylylidene group. It has a role as a ceramide allergen.
Scientific Research Applications
Synthesis and Characterization
- Development of Synthetic Methods : Elvebak, Abbott, Wall, and Gray (1995) described a method for synthesizing positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-galactitol, demonstrating the compound's potential in advancing synthetic techniques for carbohydrates (Elvebak et al., 1995).
Biological Applications
- Enzyme Inhibition Studies : Fröhlich, Fantur, Furneaux, Paschke, Stütz, Wicki, Withers, and Wrodnigg (2011) developed a compound, N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, as a strong competitive inhibitor of β-galactosidase. This showcases the compound's relevance in enzyme inhibition and potential applications in disease diagnostics (Fröhlich et al., 2011).
Chemical Transformation and Analysis
- Chemical Transformation Studies : Vidra, Simon, Institóris, Csöregh, and Czugler (1982) investigated the chemical transformation products of similar compounds in aqueous solution, contributing to the understanding of the chemical behavior and potential applications of 1,5-anhydro-D-galactitol derivatives in various environments (Vidra et al., 1982).
Potential Therapeutic Applications
Glycemic Control Marker : Dungan (2008) discussed the use of 1,5-anhydroglucitol (a related compound) as a marker for short-term glycemic control, highlighting the potential of derivatives of 1,5-anhydro-D-galactitol in monitoring and managing diabetes (Dungan, 2008).
Antioxidant Properties : Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) explored the antioxidant properties of molecular combinations involving derivatives of 1,5-anhydro-D-galactitol, suggesting potential applications in therapies involving oxidative stress (Manfredini et al., 2000).
Properties
Molecular Formula |
C54H105NO8 |
---|---|
Molecular Weight |
896.4 g/mol |
IUPAC Name |
N-[(E,3S,4S,5R)-4,5-dihydroxy-1-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nonadec-1-en-3-yl]nonacosanamide |
InChI |
InChI=1S/C54H105NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-50(58)55-46(43-44-48-52(60)54(62)53(61)49(45-56)63-48)51(59)47(57)41-39-37-35-33-31-16-14-12-10-8-6-4-2/h43-44,46-49,51-54,56-57,59-62H,3-42,45H2,1-2H3,(H,55,58)/b44-43+/t46-,47+,48+,49+,51-,52-,53-,54+/m0/s1 |
InChI Key |
CSICITALHNIXPU-MSSILZRDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](/C=C/[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C=CC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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